

iGOT1-01: A Deep Dive into its Mechanism of Action Against Pancreatic Cancer

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Compound of Interest

Compound Name: *iGOT1-01*

Cat. No.: *B1674425*

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This technical guide provides a comprehensive overview of the mechanism of action of **iGOT1-01**, a novel small molecule inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1), in the context of pancreatic ductal adenocarcinoma (PDAC). Pancreatic cancer cells exhibit a unique metabolic reprogramming, heavily relying on a non-canonical glutamine metabolism pathway to maintain redox homeostasis and support proliferation, making GOT1 a promising therapeutic target.^{[1][2][3]} **iGOT1-01** has emerged as a key tool compound for exploring the therapeutic potential of GOT1 inhibition.

Core Mechanism: Targeting Metabolic Vulnerability

Pancreatic cancer cells, particularly those with KRAS mutations, rewire their glutamine metabolism to support NADPH production, a critical component for maintaining cellular redox balance and counteracting oxidative stress.^{[2][3][4]} This pathway is distinct from canonical glutamine metabolism and is highly dependent on the cytosolic enzyme GOT1.^{[3][4]}

iGOT1-01 functions as a direct inhibitor of GOT1.^{[1][2][5]} By binding to GOT1, suggested to be in competition with the pyridoxal 5-phosphate (PLP) cofactor, **iGOT1-01** blocks the conversion of aspartate and α -ketoglutarate to oxaloacetate and glutamate.^{[1][6]} This disruption has several downstream consequences detrimental to pancreatic cancer cells.

The primary effect of GOT1 inhibition by **iGOT1-01** is the suppression of NADPH production.^[3] This leads to an increase in reactive oxygen species (ROS) and a compromised ability of the

cancer cells to manage oxidative stress, ultimately sensitizing them to cell death.[7] Furthermore, prolonged inhibition of GOT1 has been shown to induce a specific form of iron-dependent cell death known as ferroptosis.[4][8][9] Mechanistically, GOT1 inhibition leads to a catabolic state, enhancing the autophagic degradation of ferritin (ferritinophagy), which in turn increases the labile iron pool within the cell, a key prerequisite for ferroptosis.[4][8]

Quantitative Analysis of iGOT1-01 Activity

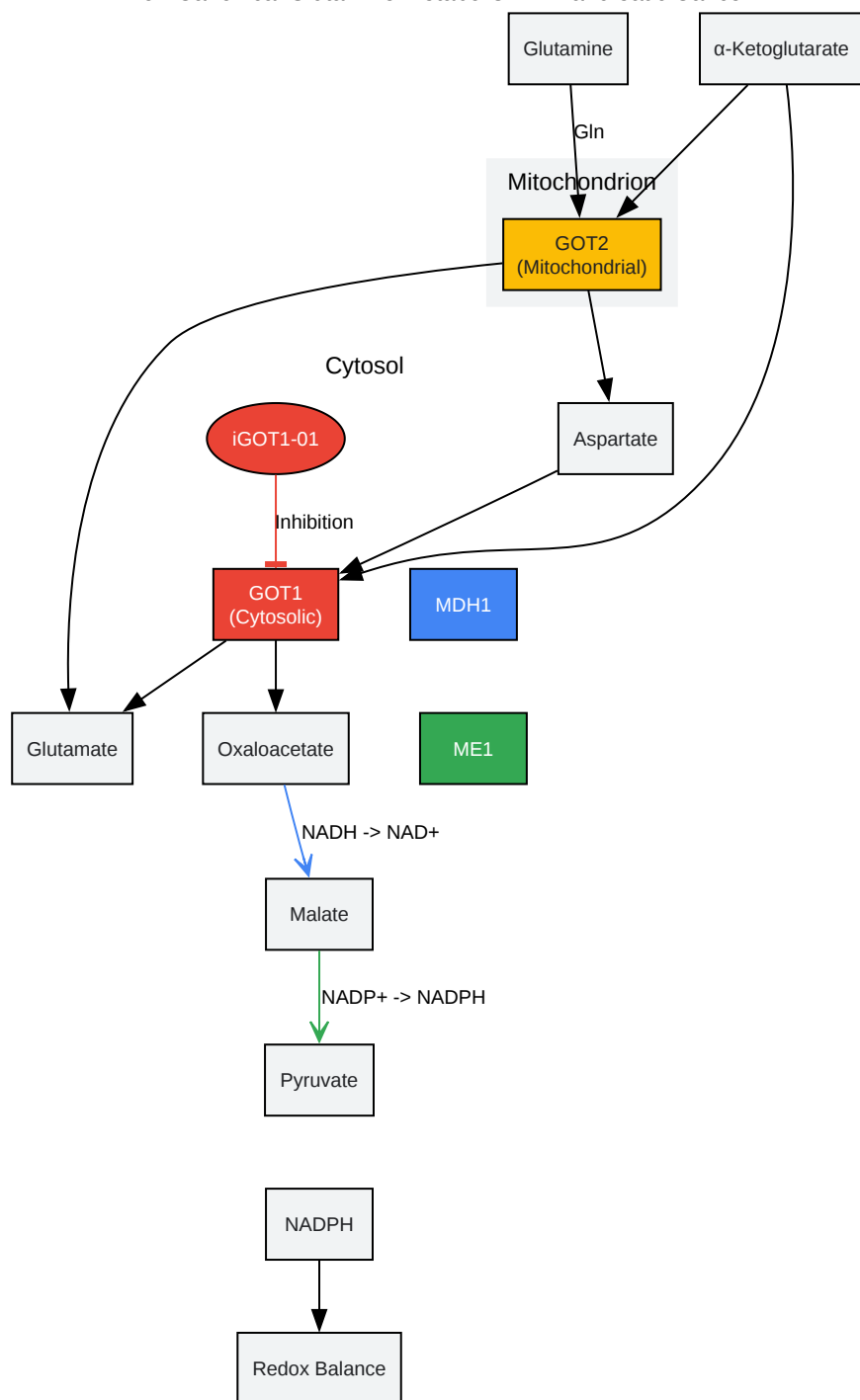
The inhibitory potency of **iGOT1-01** against GOT1 has been quantified in various enzymatic assays. The differing IC50 values reflect the different assay formats and coupling enzymes used.

Assay Type	IC50 (μM)	Description
GOT1/GLOX/HRP Assay	11.3	A coupled assay where the product of the GOT1 reaction is utilized by glutamate oxidase (GLOX) and horseradish peroxidase (HRP) to generate a detectable signal.
GOT1/MDH1 Coupled Assay	84.6 - 85	A coupled assay where the GOT1 product, oxaloacetate, is a substrate for malate dehydrogenase 1 (MDH1), and the reaction is monitored by the change in NADH fluorescence.[1][2][5]

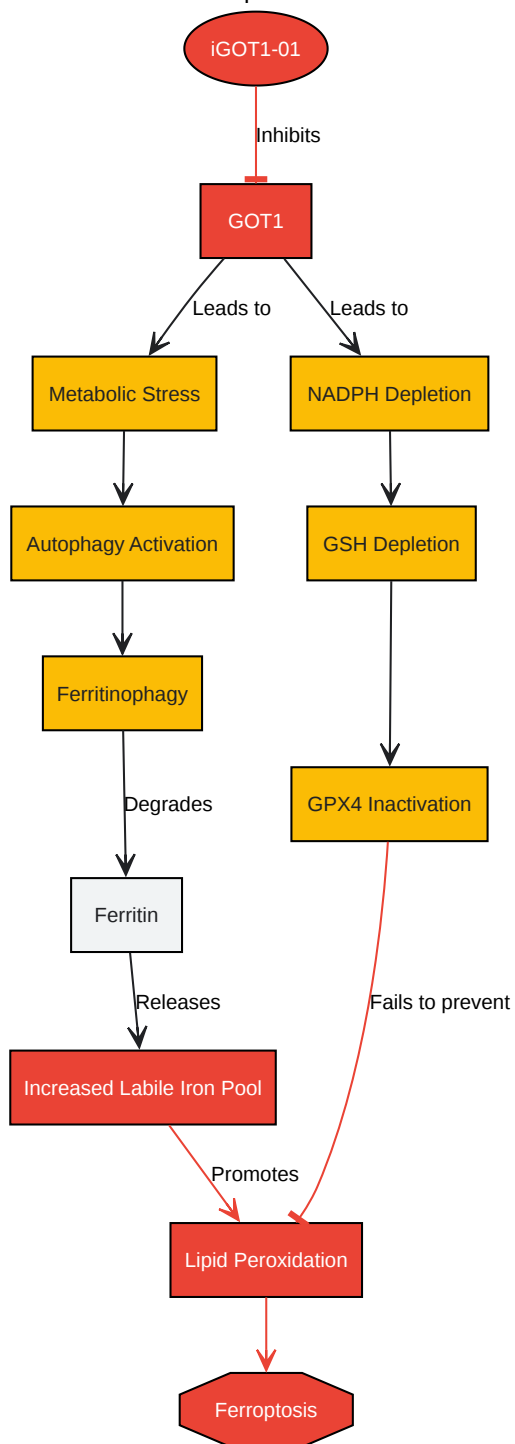
Signaling and Metabolic Pathways

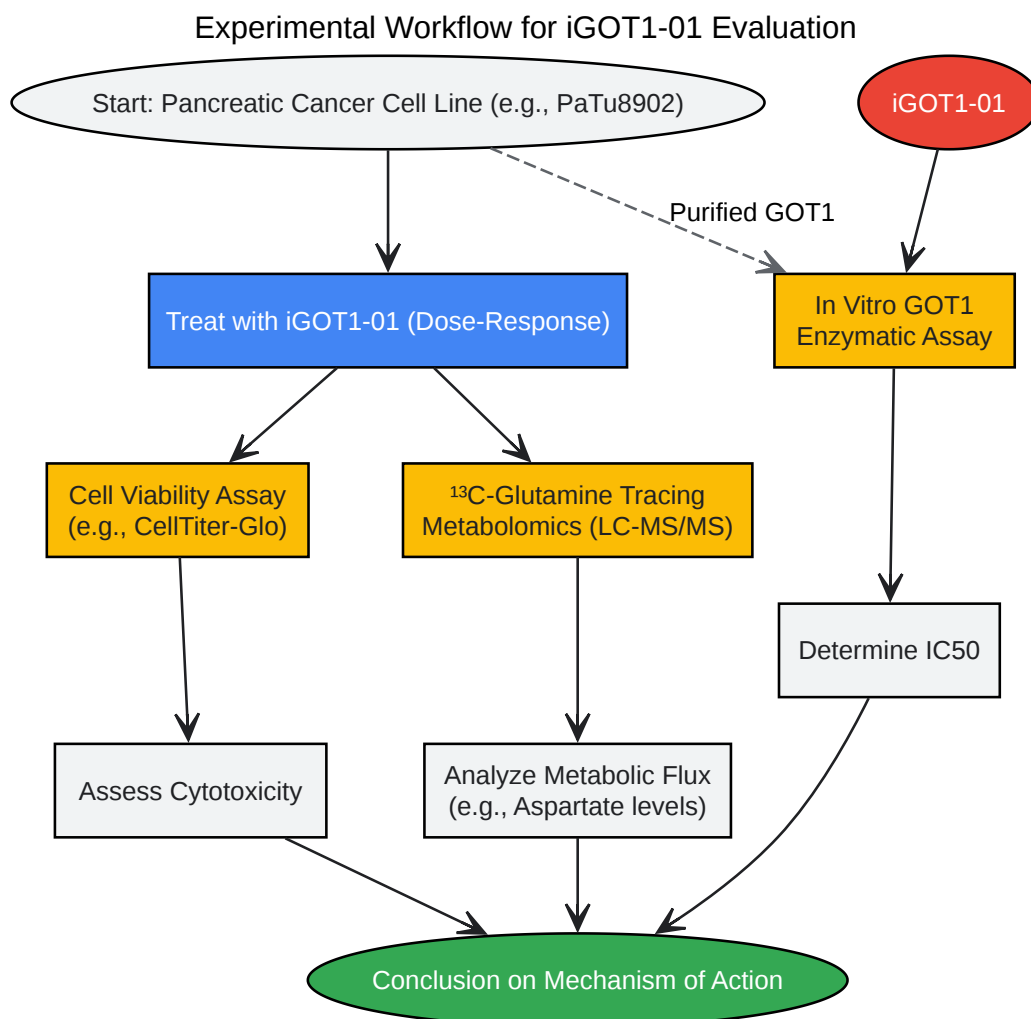
The following diagram illustrates the non-canonical glutamine metabolism pathway in pancreatic cancer and the point of intervention for **iGOT1-01**.

Non-Canonical Glutamine Metabolism in Pancreatic Cancer



iGOT1-01 Induced Ferroptosis in Pancreatic Cancer





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References

- 1. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 4. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. GOT1 inhibition promotes pancreatic cancer cell death by ferroptosis [escholarship.org]
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